Sauroxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sauroxine involves several steps, starting from readily available precursors. The key steps include cyclization reactions to form the sesquiterpenoid framework and subsequent functional group modifications to introduce the necessary nitrogen atoms . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods: the isolation of this compound from natural sources, such as Huperzia saururus, remains a viable method for obtaining this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sauroxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Neurobiological Effects

Memory Retention and Learning Modulation

Research indicates that sauroxine plays a critical role in modulating memory retention. A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in memory retention. This effect was attributed to its ability to inhibit long-term potentiation (LTP) in hippocampal slices, a key mechanism underlying learning and memory processes. The study utilized electrophysiological experiments and behavioral tests to assess the impact of this compound on cognitive functions. The results showed that this compound could cross the blood-brain barrier, reaching concentrations sufficient to influence neuronal activity .

Pharmacological Potential

Antimicrobial Properties

this compound has been investigated for its potential antimicrobial activities. In various studies, it has shown effectiveness against certain bacterial strains, suggesting its possible application in developing new antimicrobial agents. The alkaloid's structure and properties make it a candidate for further exploration in pharmacological applications aimed at combating infections .

Therapeutic Applications Against Viral Infections

In light of recent global health challenges, this compound's potential as a therapeutic agent against viral infections has been explored. Virtual screening studies have evaluated plant-derived compounds, including this compound, for their ability to inhibit SARS-CoV-2, the virus responsible for COVID-19. These studies suggest that natural compounds could serve as valuable resources in the search for effective antiviral treatments .

Biochemical Characterization

Isolation and Structural Analysis

this compound has been isolated using chromatographic techniques, allowing for detailed structural analysis through methods such as mass spectrometry. The characterization of this compound and related compounds provides insights into their chemical properties and potential interactions with biological systems .

Case Study 1: Memory Impairment in Rodent Models

- Objective : To assess the impact of this compound on memory retention.

- Methodology : Rats were administered varying doses of this compound followed by behavioral tests to evaluate memory retention.

- Findings : Significant impairment in memory was observed at specific dosages, correlating with the inhibition of LTP in hippocampal slices.

Case Study 2: Antimicrobial Activity Assessment

- Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.

- Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC) of this compound against various pathogens.

- Findings : this compound exhibited notable antibacterial activity, warranting further investigation into its use as a natural antimicrobial agent.

Mecanismo De Acción

Sauroxine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function . The molecular targets and pathways involved include binding to the active site of acetylcholinesterase and preventing the hydrolysis of acetylcholine .

Comparación Con Compuestos Similares

Huperzine A: Another alkaloid from the same plant family, known for its potent acetylcholinesterase inhibitory activity.

Lycopodine: A structurally related alkaloid with similar biological activities.

Fawcettimine: Another sesquiterpenoid alkaloid with neuroprotective properties.

Uniqueness of Sauroxine: this compound is unique due to its specific sesquiterpenoid structure and its moderate acetylcholinesterase inhibitory activity compared to other similar compounds . Its distinct chemical framework and biological activities make it a valuable compound for further research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C17H26N2O |

|---|---|

Peso molecular |

274.4 g/mol |

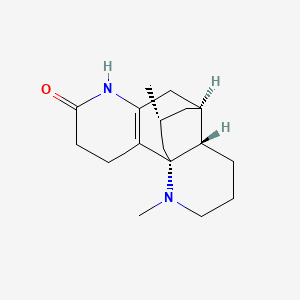

Nombre IUPAC |

(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |

InChI |

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13+,17-/m1/s1 |

Clave InChI |

HXJHQEWSHQXRPH-ZOPJHEKZSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@H]2CCCN4C |

SMILES canónico |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.